![molecular formula C23H25FN4O4S B2557861 N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-83-2](/img/structure/B2557861.png)
N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H25FN4O4S and its molecular weight is 472.54. The purity is usually 95%.
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Scientific Research Applications
Insecticide Development
- Differential Metabolism by Insect Species : Research has indicated that certain compounds similar to the one have been developed as insect control agents. For example, sulfoxaflor, a compound in the same family, exhibits high effectiveness against a variety of sap-feeding pests, showing no cross-resistance with other insecticides. This suggests a potential application in managing resistant strains of pest insects (Sparks et al., 2012).
Anticancer Research
- Antiproliferative Activities : Novel cyano oximino sulfonate derivatives, including compounds with similar structural features, have been synthesized and shown to exhibit antiproliferative effects on mouse fibroblast cells. This suggests potential applications in cancer research, particularly in developing new anticancer agents (El‐Faham et al., 2014).
Antibacterial Agents
- Development of Antibacterial Compounds : Research into similar chemical structures has led to the synthesis of compounds with significant antibacterial activity. For instance, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized for their potent antibacterial properties, highlighting the potential for developing new antibacterial agents (Miyamoto et al., 1987).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S/c1-16-14-19(9-10-20(16)24)33(31,32)28-13-5-4-7-18(28)11-12-26-22(29)23(30)27-21-8-3-2-6-17(21)15-25/h2-3,6,8-10,14,18H,4-5,7,11-13H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJFPWVQOUUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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